molecular formula C21H25Cl2N3 B1665011 Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride CAS No. 72320-59-3

Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride

Cat. No. B1665011
CAS RN: 72320-59-3
M. Wt: 317.4 g/mol
InChI Key: YEKLOAJGHZTNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AD 1308 is a bioactive chemical.

Scientific Research Applications

Cardiohaemodynamics and Hypertensive Activity

Quinoline derivatives like 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline have been explored for their potential in treating hypertension. Srimal, Mason, and Dhawan (1990) investigated the effects of centhaquin, a similar compound, on cardiohaemodynamics in animals, finding that it did not depress cardiac contractility, suggesting its potential use in hypertensive patients with cardiac or renal complications (Srimal, Mason, & Dhawan, 1990). Additionally, Srimal, Gulati, Nityanand, and Dhawan (1990) observed dose-dependent hypotensive effects in cats and rats, indicating central action in blood pressure reduction (Srimal, Gulati, Nityanand, & Dhawan, 1990).

Antiulcer and Antidepressant-like Properties

Hino et al. (1989) synthesized a novel class of antiulcer agents, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline derivatives, demonstrating their effectiveness in inhibiting stress and ethanol-induced ulcers, suggesting a potential action on the central nervous system (Hino et al., 1989). Kimura, Yano, and Watanabe (1989) found that a quinoline derivative, AD-2646, displayed inhibitory effects on gastric acid secretion, comparable to tricyclic antidepressants, suggesting its utility in related disorders (Kimura, Yano, & Watanabe, 1989).

Antimicrobial and Antifungal Properties

Patel, Patel, and Chauhan (2007) explored the synthesis of amide derivatives of quinolone, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, demonstrating antibacterial activity against various bacterial strains and antifungal properties against C. albicans (Patel, Patel, & Chauhan, 2007).

Anticancer Activity

Kubica et al. (2018) designed and synthesized derivatives of 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, evaluating their potential anticancer activity. Several compounds demonstrated significant cell growth inhibition, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).

properties

CAS RN

72320-59-3

Product Name

Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride

Molecular Formula

C21H25Cl2N3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-phenylquinoline

InChI

InChI=1S/C21H23N3/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21/h3-11,16H,2,12-15H2,1H3

InChI Key

YEKLOAJGHZTNED-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl

Appearance

Solid powder

Other CAS RN

72320-60-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

72320-60-6 (di-hydrochloride)
94788-64-4 (maleate)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2 (4-ethyl-1-piperazinyl)-4-phenylquinoline maleate
2-(4-ethyl-1-piperazinyl)-4-phenylquinoline hydrochloride
AD 1308
AD 1308, citrate
AD 1308, dihydrochloride
AD 1308, fumarate
AD 1308, maleate
AD 1308, tartrate
AD-1308
AS 2646
AS-2646

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.